(3-Bromo-5-chloro-2-methoxyphenyl)methanol
Description
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
(3-bromo-5-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3,11H,4H2,1H3 |
InChI Key |
ANSSPNJBAYQWRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methoxyphenyl Methanol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (3-Bromo-5-chloro-2-methoxyphenyl)methanol suggests several potential disconnections. The primary disconnection involves the hydroxymethyl group, which can be derived from the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. This leads to key intermediates such as 3-bromo-5-chloro-2-methoxybenzaldehyde (B1331925) or 3-bromo-5-chloro-2-methoxybenzoic acid.
Further disconnection of the methoxy (B1213986) group points towards a precursor like 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756). The halogen substituents, bromine and chlorine, can be introduced through electrophilic aromatic substitution reactions. A logical synthetic starting point could be a simpler, commercially available substituted phenol (B47542) or aniline. A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Pathway for this compound
This analysis suggests a forward synthesis commencing with a substituted phenol, followed by sequential halogenation, methoxylation, formylation, and finally, reduction to the desired benzyl (B1604629) alcohol.
Precursor Synthesis and Halogenation Strategies
The synthesis of the target compound heavily relies on the effective synthesis of halogenated and methoxylated precursors. The regioselectivity of the halogenation steps is crucial for the successful synthesis.
The introduction of a bromine atom at a specific position on the aromatic ring can be achieved using various brominating agents. The choice of reagent and reaction conditions depends on the directing effects of the substituents already present on the ring. For a phenol derivative, the hydroxyl group is a strong activating and ortho-, para-directing group. Therefore, direct bromination of a substituted phenol would likely lead to bromination at positions ortho or para to the hydroxyl group. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of activated aromatic rings under mild conditions.
Similar to bromination, the selective introduction of a chlorine atom can be accomplished using various chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regiochemical outcome is again governed by the electronic and steric effects of the existing substituents. In the synthesis of a precursor like 3-bromo-5-chlorophenol (B1291525), the starting material could be a bromophenol which is then selectively chlorinated, or vice versa. The synthesis of 3-bromo-5-chlorophenol has been reported starting from 3-bromo-5-chloronitrobenzene, which is reduced to the corresponding aniline, followed by diazotization and hydrolysis. google.com
The methoxy group is typically introduced via a Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like methyl iodide or dimethyl sulfate. This reaction is generally high-yielding and proceeds under basic conditions.
The hydroxymethyl group can be introduced through a two-step process. First, a formyl group is introduced onto the aromatic ring via reactions such as the Vilsmeier-Haack or Duff reaction on an activated aromatic precursor. Subsequently, the aldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
A potential synthetic route starting from a commercially available precursor, 3-bromo-5-chlorophenol, is outlined below:
Scheme 1: Plausible Synthetic Route to this compound
Methoxylation: 3-bromo-5-chlorophenol is treated with a base (e.g., NaOH or K₂CO₃) and a methylating agent (e.g., (CH₃)₂SO₄) to yield 1-bromo-3-chloro-5-methoxybenzene (B65169).
Formylation: The resulting 1-bromo-3-chloro-5-methoxybenzene can be formylated at the position ortho to the methoxy group, which is activated towards electrophilic substitution. This would yield 2-bromo-4-chloro-6-methoxybenzaldehyde. Note: Achieving the desired 3-bromo-5-chloro-2-methoxybenzaldehyde regiochemistry from this intermediate would be challenging.
An alternative and more regioselective approach would start with a precursor where the substitution pattern is already established. For instance, starting with 2-hydroxy-3,5-dihalogenated benzaldehyde would be a more direct route. The synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde has been documented. researchgate.net From this intermediate, the synthesis would proceed as follows:
Methoxylation of 3-Bromo-5-chloro-2-hydroxybenzaldehyde: This precursor is treated with a methylating agent in the presence of a base to yield 3-bromo-5-chloro-2-methoxybenzaldehyde.
Reduction to the Benzyl Alcohol: The aldehyde is then reduced using a reagent like sodium borohydride in an alcoholic solvent to afford the final product, this compound.
Advanced Synthetic Routes and Reaction Optimization
While classical methods provide viable routes, modern catalytic approaches can offer improved efficiency, selectivity, and milder reaction conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While not directly applied in the foundational synthesis of the title compound, they are highly relevant for creating derivatives or as alternative strategies. For instance, palladium-catalyzed C-H activation could potentially be used to introduce functionalities at specific positions on the aromatic ring, although controlling regioselectivity in a polysubstituted system would be a significant challenge.
More pertinently, palladium catalysis is extensively used in reactions involving benzyl alcohols. For example, palladium-catalyzed Suzuki-Miyaura coupling can be used to form diarylmethanes from benzyl alcohols. rsc.org Furthermore, palladium catalysts can facilitate the generation of (η³-benzyl)palladium intermediates from benzyl alcohols, which can then undergo various transformations. acs.orgmdpi.com These methods could be employed if further modification of the this compound core structure is desired.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) stands out as a primary strategy for the regioselective synthesis of polysubstituted aromatic compounds, and it is a highly applicable method for the synthesis of this compound. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped by an electrophile.
For the synthesis of this compound, a logical precursor is 1-bromo-3-chloro-2-methoxybenzene. In this starting material, the methoxy group (-OCH₃) can serve as the directing metalation group. The methoxy group is a moderately powerful DMG, capable of coordinating with the lithium atom of an organolithium reagent, thereby increasing the acidity of the adjacent ortho-protons.
The key step in this synthetic approach is the regioselective lithiation of 1-bromo-3-chloro-2-methoxybenzene. The methoxy group directs the deprotonation to one of its two ortho-positions. One ortho-position is substituted with a bromine atom, and the other is a vacant C-H bond. Deprotonation will occur at the more acidic C-H bond, which is the position between the chloro and methoxy substituents. The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce the hydroxymethyl group. Formaldehyde (CH₂O) is the most common and efficient C1 electrophile for this purpose.
A plausible reaction scheme is outlined below:
Reaction Scheme:
Metalation: 1-bromo-3-chloro-2-methoxybenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (typically -78 °C) to prevent side reactions. The organolithium reagent will selectively deprotonate the aromatic ring at the position ortho to the methoxy group.
Electrophilic Quench: The resulting aryllithium species is then reacted with a source of formaldehyde, such as paraformaldehyde or gaseous formaldehyde, to introduce the hydroxymethyl group.
Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) to protonate the resulting alkoxide and yield the desired product, this compound.
| Step | Reagents and Conditions | Purpose |
| 1. Lithiation | 1-bromo-3-chloro-2-methoxybenzene, n-BuLi, THF, -78 °C | Formation of the aryllithium intermediate directed by the methoxy group. |
| 2. Hydroxymethylation | Paraformaldehyde or gaseous formaldehyde | Introduction of the hydroxymethyl group. |
| 3. Work-up | Saturated aq. NH₄Cl | Protonation of the alkoxide to yield the final alcohol. |
Stereoselective Synthesis Considerations
The target molecule, this compound, is achiral, meaning it does not have a stereocenter and therefore exists as a single, non-chiral structure. Consequently, stereoselective synthesis, which is concerned with the selective formation of one stereoisomer over others, is not a primary consideration in the synthesis of this specific compound.
However, if the synthetic target were a derivative of this compound that possessed a chiral center, for instance, if the benzylic alcohol were further oxidized to a ketone and then asymmetrically reduced, stereoselective methods would become critical. In such a hypothetical scenario, strategies would include:
Asymmetric Reduction: The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., CBS catalysts), to reduce a corresponding prochiral ketone with high enantioselectivity.
Chiral Catalysis: Employing a chiral catalyst to guide the addition of a nucleophile to a corresponding aldehyde, which would establish the stereocenter.
For the direct synthesis of the achiral this compound, these considerations are not applicable.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing a sustainable and environmentally responsible process. While the use of organolithium reagents in DoM presents some inherent challenges from a green chemistry perspective (e.g., pyrophoric reagents, cryogenic conditions, and the use of ethereal solvents), several aspects can be optimized.
Key Green Chemistry Considerations:
Atom Economy: The DoM approach generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is the alkane corresponding to the organolithium reagent (e.g., butane (B89635) from n-BuLi).
Solvent Selection: Traditional solvents for lithiation, such as THF and diethyl ether, are volatile and pose safety risks. Exploring alternative, greener solvents is an active area of research. While the reactivity of organolithium reagents is highly solvent-dependent, some studies have investigated the use of more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile than THF.
Energy Efficiency: The requirement for cryogenic temperatures (-78 °C) in DoM reactions is energy-intensive. Research into developing organometallic reagents that can perform similar transformations at higher temperatures would significantly improve the energy efficiency of the process.
Waste Reduction: A well-optimized DoM reaction with high regioselectivity and yield will minimize the formation of byproducts and reduce the need for extensive purification, thereby minimizing waste generation.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | The DoM reaction itself has a reasonably high atom economy. |
| Less Hazardous Chemical Syntheses | While organolithiums are hazardous, their use can be managed with proper engineering controls. |
| Safer Solvents and Auxiliaries | Potential to replace traditional ethereal solvents with greener alternatives like 2-MeTHF. |
| Design for Energy Efficiency | The need for cryogenic temperatures is a major drawback; future developments may allow for higher reaction temperatures. |
| Use of Renewable Feedstocks | The starting materials are typically derived from petrochemical sources. |
| Reduce Derivatives | DoM allows for direct functionalization, often avoiding the need for protecting groups. |
| Catalysis | The DoM reaction is stoichiometric in the organolithium reagent, not catalytic. |
| Design for Degradation | The final product's biodegradability would need to be assessed. |
| Real-time analysis for Pollution Prevention | In-situ monitoring techniques (e.g., IR spectroscopy) can be used to track the reaction progress and minimize side reactions. |
| Inherently Safer Chemistry for Accident Prevention | Handling of pyrophoric organolithium reagents requires stringent safety protocols. |
Scale-Up Considerations for Preparative Synthesis
Scaling up the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistency.
Key Scale-Up Challenges and Solutions:
Heat Transfer at Low Temperatures: Maintaining a consistent temperature of -78 °C in a large-scale reactor is challenging due to the high surface-area-to-volume ratio in smaller flasks compared to larger reactors. Efficient cooling systems and reactor design are critical to dissipate the heat generated during the addition of the organolithium reagent and the electrophilic quench.
Mixing and Mass Transfer: Ensuring efficient mixing is crucial for achieving high yields and minimizing side reactions. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The viscosity of the reaction mixture at low temperatures must also be considered.
Reagent Addition: The addition of the pyrophoric organolithium reagent must be carefully controlled on a large scale to manage the exotherm and ensure safety. This is typically done using specialized pumps and addition funnels with precise flow control.
Work-up and Product Isolation: The work-up procedure, including quenching the reaction and extracting the product, needs to be adapted for large volumes. Phase separation can be slower, and the handling of large quantities of organic solvents requires appropriate safety measures and solvent recovery systems.
Safety: The use of highly reactive and pyrophoric organolithium reagents on a large scale necessitates robust safety protocols, including inert atmosphere operations, emergency quenching procedures, and appropriate personal protective equipment.
| Challenge | Potential Solution |
| Maintaining Cryogenic Temperatures | Use of jacketed reactors with efficient cooling systems (e.g., liquid nitrogen or specialized chillers). |
| Exotherm Control | Slow, controlled addition of reagents; efficient stirring; real-time temperature monitoring. |
| Handling of Pyrophoric Reagents | Use of closed systems, specialized transfer equipment, and trained personnel. |
| Purification | Development of a robust purification method suitable for large quantities, such as crystallization or distillation, to avoid chromatography. |
Chemical Reactivity and Transformations of 3 Bromo 5 Chloro 2 Methoxyphenyl Methanol
Functionalization of the Hydroxyl Group
Esterification and Etherification Reactions
Esterification: The hydroxyl group of (3-Bromo-5-chloro-2-methoxyphenyl)methanol can readily undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding benzyl (B1604629) esters. vedantu.comorganic-chemistry.org This reaction is typically catalyzed by an acid, such as sulfuric acid, or promoted by a coupling agent. vedantu.com The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid derivative. vedantu.comnih.gov Given the accessibility of the primary alcohol, this transformation is generally efficient. rsc.orgresearchgate.net
Etherification: The formation of ethers from the benzylic alcohol can be achieved through several methods. A common approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another method involves the acid-catalyzed dehydration or dehydrative coupling with another alcohol. researchgate.netacs.org For benzylic alcohols specifically, methods for chemoselective conversion to methyl or ethyl ethers in the presence of other hydroxyl groups have been developed. organic-chemistry.org Iron-catalyzed and alkoxyhydrosilane-mediated cross-etherification reactions also provide pathways to unsymmetrical ethers under relatively mild conditions. acs.orgnih.gov
Oxidation and Reduction Chemistry
Oxidation: As a primary benzylic alcohol, this compound can be selectively oxidized to form either 3-bromo-5-chloro-2-methoxybenzaldehyde (B1331925) or, under stronger conditions, 3-bromo-5-chloro-2-methoxybenzoic acid. A variety of reagents can be employed to achieve the selective oxidation to the aldehyde, including mild oxidants like pyridinium (B92312) chlorochromate (PCC) or catalytic systems such as those based on copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under aerobic conditions. nih.gov Over-oxidation to the carboxylic acid is typically avoided under these controlled conditions. nih.gov The selective oxidation of benzyl alcohols is a fundamental transformation in organic synthesis, with numerous protocols developed to ensure high yields and chemoselectivity. acs.orgresearchgate.netgdut.edu.cn
Reduction: The benzylic alcohol functional group is already in a reduced state. Further reduction would typically target the aromatic ring or the halide substituents. Catalytic hydrogenation, for example, could potentially lead to dehalogenation (debromination and/or dechlorination) or saturation of the aromatic ring, although this would require harsh conditions. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond.
Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety
The hydroxyl group is a poor leaving group, but it can be activated to participate in nucleophilic substitution reactions. thieme-connect.com Protonation of the hydroxyl group under acidic conditions forms a good leaving group (water), facilitating substitution by a nucleophile via an SN1 or SN2 mechanism. patsnap.comlibretexts.org Benzylic alcohols are particularly susceptible to SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. libretexts.org Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be readily displaced by a wide range of nucleophiles. thieme-connect.com This two-step sequence provides a reliable method for introducing new functional groups at the benzylic position. ias.ac.in
Aromatic Ring Functionalization and Derivatization
The halogen substituents on the aromatic ring, particularly the bromine atom, serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The presence of both bromine and chlorine atoms on the aromatic ring allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. nih.gov This difference in reactivity enables selective substitution at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org It is a powerful method for forming biaryl compounds. This compound is expected to react selectively at the bromine position with various aryl or vinyl boronic acids to yield the corresponding substituted biphenyl (B1667301) or styrene (B11656) derivatives. acs.orgresearchgate.net
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane, THF |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govwikipedia.org This reaction would allow for the introduction of a vinyl group at the C3 position of the aromatic ring. The reaction is tolerant of a wide range of functional groups, including the alcohol and methoxy (B1213986) groups present in the molecule. acs.orgorganic-chemistry.orgnih.gov
Table 2: Typical Conditions for Heck Coupling of Aryl Bromides
| Component | Examples |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |
| Ligand | PPh₃, P(o-tol)₃, PCy₃ |
| Base | Et₃N, NaOAc, K₂CO₃ |
| Solvent | DMF, DMA, Acetonitrile (B52724) |
Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This transformation would install an alkynyl substituent at the bromine-bearing carbon, providing access to a range of arylalkyne derivatives. Copper-free versions of this reaction have also been developed. nih.govresearchgate.netucsb.edu
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF |
Directed Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, forming an aryllithium intermediate that can be trapped with an electrophile. uwindsor.caunblog.fr
In this compound, the methoxy group is a known DMG. wikipedia.orgnih.gov It could direct lithiation to the C6 position. However, the presence of the acidic benzylic alcohol proton would likely interfere with this process, as it would be deprotonated first by the strong base. Therefore, protection of the hydroxyl group (e.g., as a silyl (B83357) ether or methoxymethyl (MOM) ether) would be necessary before a DoM strategy could be successfully implemented to functionalize the C6 position. uwindsor.caacs.org
Electrophilic Aromatic Substitution (EAS) Reactions
A comprehensive search for studies detailing the electrophilic aromatic substitution (EAS) reactions of this compound did not yield specific experimental data. In theory, the benzene (B151609) ring of this compound, substituted with a bromo, a chloro, a methoxy, and a hydroxymethyl group, would present a complex substrate for EAS reactions. The directing effects of these substituents would influence the regioselectivity of incoming electrophiles. The methoxy group (-OCH3) is a strong activating group and ortho-, para-directing. The bromo (-Br) and chloro (-Cl) groups are deactivating yet ortho-, para-directing. The hydroxymethyl group (-CH2OH) is a weak deactivating group. The interplay of these electronic and steric effects would determine the outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. However, no published studies were identified that specifically investigate these reactions for this compound.
Mechanistic Investigations of Key Chemical Transformations
Detailed mechanistic studies, including reaction pathway elucidation and transition state analysis, are crucial for understanding and optimizing chemical reactions.
Reaction Pathway Elucidation
No specific research was found that elucidates the reaction pathways for transformations involving this compound. Such studies would typically involve identifying intermediates, and byproducts, and determining the sequence of elementary steps for a given reaction.
Transition State Analysis
Similarly, there is a lack of available data on the transition state analysis for reactions of this compound. Computational and experimental studies that characterize the energetics and geometries of transition states are essential for a deep understanding of reaction kinetics and mechanisms, but none have been published for this specific compound.
Development of Novel Catalytic Systems for this compound Transformations
The development of efficient catalytic systems is a cornerstone of modern synthetic chemistry. For a molecule like this compound, catalysts could be employed for a variety of transformations, such as oxidation of the alcohol, cross-coupling reactions at the halogenated positions, or etherification. Despite the potential for such catalytic applications, the scientific literature does not currently contain reports on the development or use of novel catalytic systems specifically tailored for the transformation of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-Bromo-5-chloro-2-methoxyphenyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show two doublets, representing the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are adjacent to each other and would therefore exhibit coupling. The methoxy (B1213986) group (-OCH₃) would present as a singlet, typically in the range of 3.8-4.0 ppm. The benzylic methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom. This includes six distinct aromatic carbons, one for the methoxy group, and one for the benzylic methylene group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy group. Carbons directly attached to the halogens (C-Br and C-Cl) would exhibit characteristic shifts.
2D NMR Spectroscopy: To confirm the assignments from 1D NMR and to elucidate the complete bonding network, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, most notably between the two aromatic protons, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals, the methoxy protons to the methoxy carbon, and the methylene protons to the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the substitution pattern on the aromatic ring. For instance, correlations would be expected from the methoxy protons to the C-2 carbon of the ring and from the methylene protons to the C-1 and C-2 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, NOESY could show correlations between the methoxy protons and the proton at the C-6 position of the ring, as well as between the methylene protons and the proton at the C-6 position, further confirming the spatial arrangement of the substituents.
To illustrate the expected chemical shifts, the following table presents data for a structurally similar compound, (3-bromo-2-methoxyphenyl)methanol. While not identical, it provides a reasonable approximation of the expected values.
| Proton Signal | ¹H Chemical Shift (ppm) | Carbon Signal | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0-7.5 | Aromatic-C | 110-160 |
| Methylene-H (-CH₂OH) | ~4.7 | Methylene-C (-CH₂OH) | ~60 |
| Methoxy-H (-OCH₃) | ~3.9 | Methoxy-C (-OCH₃) | ~56 |
| Hydroxyl-H (-OH) | Variable |
Note: Data presented is illustrative and based on analogous compounds. Actual chemical shifts for this compound may vary.
While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer unique insights into the crystalline form, polymorphism, and intermolecular interactions in the solid phase. For halogenated compounds like this compound, ssNMR can be particularly informative. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Furthermore, ssNMR is sensitive to the local environments of the bromine and chlorine nuclei, which can be studied to understand packing effects and potential halogen bonding interactions within the crystal lattice.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the molecule's structure and connectivity. For this compound, the fragmentation patterns would be characteristic of a substituted benzyl (B1604629) alcohol. Common fragmentation pathways would likely include the loss of the hydroxyl group (-OH), the hydroxymethyl group (-CH₂OH), and potentially the cleavage of the methoxy group. The fragmentation of the aromatic ring itself could also provide further structural clues. Analysis of these fragmentation pathways can offer mechanistic insights into the gas-phase ion chemistry of the molecule. For instance, the mass spectrum of the parent compound, benzyl alcohol, shows a prominent molecular ion at m/z 108, with significant fragments at m/z 91 (loss of -OH) and m/z 77 (loss of -CH₂OH).
| Ion | Proposed Structure | Significance |
| [M]+ | Intact molecule with one electron removed | Confirms molecular weight and isotopic pattern |
| [M-OH]+ | Loss of a hydroxyl radical | Characteristic of an alcohol |
| [M-CH₂OH]+ | Loss of the hydroxymethyl radical | Indicates a benzyl alcohol structure |
| [C₆H₄BrCl]+ | Phenyl cation with substituents | Fragmentation of the side chain |
Note: This table represents expected fragmentation patterns. The actual fragments and their relative intensities would need to be determined experimentally.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic ring and the methylene and methoxy groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found at lower wavenumbers, typically below 800 cm⁻¹. For comparison, the IR spectrum of 2-methoxybenzyl alcohol shows a broad O-H stretch around 3300 cm⁻¹ and strong C-O stretching bands around 1240 and 1020 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-Br and C-Cl bonds may also be more prominent in the Raman spectrum compared to the IR spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |
| -OH | 3200-3600 (broad) | O-H stretch |
| Aromatic C-H | 3000-3100 | C-H stretch |
| Aliphatic C-H (-CH₂, -CH₃) | 2850-3000 | C-H stretch |
| Aromatic C=C | 1450-1600 | C=C stretch |
| C-O (ether and alcohol) | 1000-1300 | C-O stretch |
| C-Cl | 600-800 | C-Cl stretch |
| C-Br | 500-600 | C-Br stretch |
Note: The table lists general ranges for the expected vibrational frequencies.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Currently, there are no publicly available single-crystal X-ray crystallography studies specifically for this compound. Such an analysis would provide definitive proof of its molecular structure in the solid state.
X-ray crystallography is a powerful analytical technique that determines the precise arrangement of atoms within a crystal. By measuring the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can construct a three-dimensional model of the electron density of the molecules. This model reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For a compound like this compound, a crystallographic study would confirm the substitution pattern on the benzene ring, providing exact measurements for the carbon-bromine, carbon-chlorine, carbon-oxygen, and other bonds. It would also reveal the conformation of the methoxy and methanol (B129727) groups relative to the aromatic ring and detail how the molecules pack together in the crystal lattice. Since this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, crystallographic data would be invaluable for understanding its solid-state properties and for computational chemistry modeling.
While data for the target compound is unavailable, studies on structurally related molecules, such as N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate, demonstrate the utility of this technique in confirming molecular geometry and analyzing intermolecular hydrogen bonding networks in similarly substituted aromatic compounds. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction intermediates or byproducts.
Specific HPLC methods for the routine analysis of this compound have not been detailed in peer-reviewed literature. However, a standard method could be readily developed based on the principles of reversed-phase chromatography.
Method development for a substituted benzyl alcohol like this would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.com Detection would most commonly be performed using a UV detector, set to a wavelength where the benzene ring exhibits strong absorbance.
A hypothetical HPLC method for assessing the purity of this compound is outlined below.
| Parameter | Hypothetical Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm or ~254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This method would be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for quantitative purity analysis. jpionline.org
While direct GC-MS analysis of this compound is possible, benzyl alcohols can sometimes be thermally labile. To improve volatilization and prevent degradation in the injector or column, derivatization is a common strategy. The hydroxyl group of the methanol moiety could be converted to a more volatile silyl (B83357) ether, for instance, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The resulting trimethylsilyl (B98337) (TMS) derivative would be more suitable for GC analysis. The mass spectrometer would then detect the derivatized molecule and its characteristic fragments. The fragmentation pattern in the mass spectrum provides structural information that can confirm the identity of the compound. Key fragments would likely include the molecular ion peak and peaks corresponding to the loss of the TMS group or cleavage of the benzyl C-C bond. This technique is highly effective for identifying and quantifying halogenated organic compounds in complex mixtures. nih.govshimadzu.com
A table summarizing a potential GC-MS method for a derivatized form of the compound is presented below.
| Parameter | Hypothetical Condition |
|---|---|
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5ms or similar non-polar capillary column |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.
The compound this compound is achiral. It does not possess a stereocenter (a carbon atom attached to four different groups), nor does it exhibit other forms of chirality like atropisomerism. The carbon atom of the methanol group (-CH₂OH) is attached to two identical hydrogen atoms, and therefore, the molecule has a plane of symmetry.
Because this compound is achiral and cannot exist as enantiomers, chiroptical spectroscopy is not an applicable technique for its analysis. There is no enantiomeric excess to determine.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. Had DFT studies been performed on (3-Bromo-5-chloro-2-methoxyphenyl)methanol, they would typically yield data such as optimized molecular geometry, electronic energies, and orbital distributions.
Optimized Geometry: Calculations would predict bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.
Electronic Properties: Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
A hypothetical data table for DFT-calculated parameters might look like this:
| Parameter | Hypothetical Calculated Value | Description |
| Total Energy | Value in Hartrees | The total electronic energy of the optimized molecule. |
| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | Value in eV | An indicator of chemical stability and reactivity. |
| Dipole Moment | Value in Debye | A measure of the molecule's overall polarity. |
Ab Initio Molecular Orbital Calculations
Ab initio (from first principles) methods are another class of quantum calculations that solve the Schrödinger equation without using empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy. Such studies on this compound would provide a rigorous, theoretical determination of its geometric and electronic properties, often used to benchmark results from other methods like DFT.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or in a condensed phase, would reveal:
Solvation Effects: How solvent molecules arrange around the solute and the energetic favorability of this interaction.
Hydrogen Bonding: The dynamics, strength, and lifetime of hydrogen bonds formed by the methanol (B129727) group (-CH₂OH) with solvent molecules or other solute molecules.
Conformational Dynamics: How the molecule flexes and changes shape over time at a given temperature. While general MD studies on benzyl (B1604629) alcohol exist, specific simulations for this substituted variant are not published. nih.govum.es
Prediction and Correlation of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For this compound, these calculations would involve:
NMR Spectroscopy: Calculation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.
Vibrational Spectroscopy: Prediction of Infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions (e.g., O-H stretch, C-Br stretch, aromatic ring vibrations).
A hypothetical comparison of calculated vs. experimental spectroscopic data could be presented as follows:
| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | ~3400 | ~3410 |
| C-O Stretch | ~1250 | ~1255 |
| C-Cl Stretch | ~750 | ~752 |
| C-Br Stretch | ~650 | ~655 |
Reaction Pathway Modeling and Energetic Profiles
Theoretical modeling can be used to map out the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. For this compound, this could involve modeling:
Oxidation: The conversion of the primary alcohol to an aldehyde or carboxylic acid.
Substitution Reactions: The displacement of the bromo or chloro substituents on the aromatic ring. Calculations would determine the energy of reactants, products, intermediates, and transition states, providing a quantitative energetic profile of the reaction. This information is invaluable for understanding reaction mechanisms and predicting feasibility.
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds (like the C-C bond between the ring and the methanol group, and the C-O bond of the methoxy (B1213986) group) means that this compound can exist in different conformations.
Potential Energy Surface (PES) Scan: A PES scan involves systematically rotating a specific dihedral angle and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the energy barriers to rotation (energy maxima). Such an analysis would reveal the preferred spatial orientation of the hydroxymethyl and methoxy groups relative to the substituted aromatic ring.
Applications and Research Prospects of 3 Bromo 5 Chloro 2 Methoxyphenyl Methanol Derivatives
Role as a Precursor in Complex Organic Synthesis
The chemical architecture of (3-Bromo-5-chloro-2-methoxyphenyl)methanol makes it a promising starting material for the synthesis of intricate organic molecules. The presence of multiple reactive sites allows for sequential and regioselective modifications, paving the way for the construction of diverse molecular frameworks.
Building Block for Heterocyclic Systems
The hydroxymethyl group of this compound can be readily oxidized to an aldehyde. This corresponding aldehyde, 3-bromo-5-chloro-2-methoxybenzaldehyde (B1331925), serves as a key precursor for the synthesis of various heterocyclic systems. The aldehyde functionality can participate in condensation reactions with a variety of nucleophiles to form Schiff bases, hydrazones, and other intermediates that can subsequently cyclize to yield heterocycles. For instance, the reaction of the aldehyde with hydrazides can lead to the formation of hydrazone linkages, which are precursors to fused heterocyclic systems. Research on the related 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) has demonstrated its utility in synthesizing Schiff base compounds, indicating a similar potential for its methoxy (B1213986) analogue.
| Precursor | Reagent | Resulting Heterocycle (Potential) |
| 3-Bromo-5-chloro-2-methoxybenzaldehyde | Isonicotinohydrazide | Substituted oxadiazole or pyrazole (B372694) derivatives |
| 3-Bromo-5-chloro-2-methoxybenzaldehyde | 2-Aminothiophenol | Benzothiazine derivatives |
| 3-Bromo-5-chloro-2-methoxybenzaldehyde | Ethylenediamine | Dihydro-1H-1,4-diazepine derivatives |
Intermediate in Natural Product Analogue Synthesis
Natural products and their analogues are a cornerstone of drug discovery. The substituted phenyl ring of this compound can serve as a scaffold for the synthesis of analogues of biologically active natural products. The bromo and chloro substituents offer handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR). The methoxy group can also be a key feature in mimicking the structure of certain natural products or can be demethylated to a hydroxyl group for further functionalization.
| Modification Reaction | Reagent/Catalyst | Potential Application in Analogue Synthesis |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Introduction of new aryl or heteroaryl moieties |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Elaboration of side chains with alkynyl groups |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Introduction of nitrogen-containing functional groups |
| Demethylation | BBr₃ | Conversion to a phenol (B47542) for further derivatization |
Contributions to Advanced Materials Science
The reactivity of the functional groups in this compound also suggests its potential use in the development of advanced materials with tailored properties.
Precursors for Polymeric Materials
The hydroxymethyl group of this compound can act as a monomer or a functional initiator in polymerization reactions. For example, it could be used in the synthesis of polyesters or polyethers. Furthermore, derivatives of this compound, such as those where the hydroxymethyl group is converted to an acrylate (B77674) or a styrenic moiety, could be copolymerized with other monomers to produce functional polymers. The presence of halogen atoms in the resulting polymers could impart desirable properties such as flame retardancy and altered refractive indices. Research on the copolymerization of styrene (B11656) with various ring-disubstituted phenylcyanoacrylates, which are derivatives of benzaldehydes, highlights the feasibility of incorporating such functionalized aromatic rings into polymer backbones.
Ligands or Components in Catalytic Systems
The substituted phenyl ring of this compound can be incorporated into larger ligand structures for coordination with metal centers. The electronic properties of the aromatic ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methoxy group, can tune the catalytic activity of the resulting metal complexes. For instance, ligands derived from this molecule could be employed in transition metal-catalyzed cross-coupling reactions or oxidation catalysis. The benzyl (B1604629) alcohol moiety itself can act as a ligand for certain metal complexes, potentially influencing the steric and electronic environment of the catalytic center.
Mechanistic Probes in In Vitro Biological Systems
Enzyme Inhibition Studies (Focus on Mechanism and Structure-Activity Relationships)
Derivatives of this compound represent a class of compounds with significant potential for enzyme inhibition. The varied electronic and steric properties of the halogen and methoxy substituents can be strategically modified to achieve potent and selective inhibition of various enzymes.
Mechanism of Inhibition: The inhibitory action of derivatives of this compound can be multifaceted. The aromatic ring can engage in π-π stacking or hydrophobic interactions within the active site of an enzyme. The hydroxyl and methoxy groups can act as hydrogen bond donors or acceptors, respectively. The bromine and chlorine atoms can participate in halogen bonding, a directional interaction with electron-rich atoms in the enzyme's active site.
Structure-Activity Relationships (SAR): The inhibitory potency and selectivity of these derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. For instance, studies on substituted benzaldehydes have shown that the nature and position of substituents significantly impact their inhibitory effect on enzymes like tyrosinase. nih.gov It was found that a bulky substituent at the 4-position of benzaldehyde (B42025) could lead to a more complete and mixed-type inhibition of diphenolase activity, likely by acting as a tight hydrophobic cover on the enzyme's catalytic center. nih.gov
Similarly, research on other halogenated phenolic compounds has demonstrated their capacity to inhibit enzymes through covalent modification of reactive nucleophilic sites, such as amino and thiol groups of amino acid residues within the enzyme. nih.gov The degree of enzyme inhibition often correlates with the extent of blocking these crucial amino acid side chains. nih.gov
Therefore, by systematically modifying the substituents on the this compound scaffold, it would be possible to develop potent and selective inhibitors for a range of enzymes. For example, derivatization of the hydroxyl group to form esters or ethers could modulate the compound's lipophilicity and its ability to cross biological membranes to reach intracellular enzyme targets.
Table 1: Postulated Structure-Activity Relationships for Enzyme Inhibition by this compound Derivatives
| Modification | Potential Effect on Enzyme Inhibition | Rationale |
|---|---|---|
| Esterification of the hydroxyl group | Increased lipophilicity, potentially enhanced cell permeability | Alters polarity and steric bulk |
| Etherification of the hydroxyl group | Increased stability and lipophilicity | Modifies hydrogen bonding capacity |
| Introduction of additional functional groups on the ring | Altered electronic properties and binding interactions | Can introduce new hydrogen bonding or hydrophobic interactions |
Receptor Binding Investigations (Focus on Mechanism and Structure-Activity Relationships)
The structural features of this compound derivatives make them intriguing candidates for receptor binding studies, particularly for receptors that recognize substituted aromatic ligands.
Mechanism of Receptor Binding: The binding of these derivatives to a receptor would likely involve a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions. The substituted phenyl ring can fit into hydrophobic pockets of the receptor, while the hydroxyl and methoxy groups can form key hydrogen bonds with amino acid residues. The bromine and chlorine atoms can form specific halogen bonds with electron-donating atoms in the receptor's binding site, contributing to both affinity and selectivity.
Structure-Activity Relationships (SAR): Research on N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines has provided valuable insights into the role of the methoxybenzyl moiety in receptor binding. The N-2-methoxybenzyl substitution was found to significantly increase the binding affinity at several serotonergic, adrenergic, dopaminergic, and histaminergic receptors. nih.govpsilosybiini.info This suggests that the methoxybenzyl group plays a crucial role in anchoring the ligand within the receptor's binding pocket.
Furthermore, studies on other methoxy-substituted compounds have demonstrated that constrained analogues can exhibit high affinity and selectivity for specific receptor subtypes. For instance, replacing a flexible butyl linker with a more rigid cyclohexyl linker in a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides led to compounds with high dopamine (B1211576) D3 receptor affinity and significant selectivity over other dopamine and serotonin (B10506) receptors. nih.govresearchgate.net
For derivatives of this compound, the position and nature of the halogen substituents would be critical in determining receptor selectivity. The differential electronic and steric effects of bromine and chlorine could be exploited to achieve selective binding to a target receptor while minimizing off-target effects.
Table 2: Potential Receptor Binding Profile of this compound Derivatives Based on Analogous Compounds
| Receptor Family | Potential for Interaction | Key Structural Features for Binding |
|---|---|---|
| Serotonin Receptors (e.g., 5-HT2A) | High | Methoxybenzyl moiety, aromatic ring |
| Dopamine Receptors (e.g., D3) | Moderate to High | Methoxybenzyl moiety, potential for constrained linkers |
Development of Chemo- and Biosensors
The unique electronic and photophysical properties that can be engineered into derivatives of this compound make them promising candidates for the development of novel chemo- and biosensors.
Chemosensors: By incorporating a fluorophore or chromophore into the molecular structure, derivatives of this compound could be designed as fluorescent or colorimetric chemosensors for the detection of specific analytes, such as metal ions or small organic molecules. nih.govnih.govrsc.orgacs.orgrsc.orgrsc.orgmdpi.combohrium.com The sensing mechanism would rely on the interaction of the analyte with the functionalized benzyl alcohol derivative, leading to a measurable change in its optical properties. For instance, the formation of a Schiff base through the reaction of an aldehyde derivative with an aromatic amine can lead to distinct fluorescence properties. nih.gov
Biosensors: The this compound scaffold could be functionalized and immobilized on transducer surfaces, such as graphene-based materials, to create highly sensitive and selective biosensors. phantomsfoundation.commdpi.commdpi.comresearchgate.netresearchgate.net Graphene and its derivatives offer a large surface area and excellent electrochemical properties for biosensor development. phantomsfoundation.commdpi.com The functionalized benzyl alcohol could act as a recognition element for specific biomolecules. For example, enzyme-based biosensors utilizing laccase or tyrosinase immobilized on graphene platforms have been developed for the detection of phenolic compounds. phantomsfoundation.commdpi.commdpi.comresearchgate.net Derivatives of this compound could be designed to interact specifically with the active site of these enzymes, enabling the detection of various phenolic pollutants.
Emerging Research Directions and Interdisciplinary Applications
The versatility of the this compound structure opens up numerous avenues for emerging research and interdisciplinary applications.
Materials Science: Halogenated aromatic compounds are increasingly being explored for their use in organic electronics and materials science. acs.orgresearchgate.net The presence of bromine and chlorine atoms can influence the solid-state packing of molecules, which in turn affects their electronic and photophysical properties. acs.org Derivatives of this compound could be investigated as building blocks for novel organic semiconductors, liquid crystals, or functional polymers. ijrar.org
Pharmaceutical and Agrochemical Synthesis: Substituted benzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ijrar.org The specific substitution pattern of this compound could be leveraged to synthesize complex molecules with desired biological activities. Nucleophilic substitution reactions on the aromatic ring could be employed to introduce a wide range of functional groups.
Catalysis: The functional groups on this compound could be modified to create novel ligands for catalysis. The development of new catalysts is crucial for more efficient and sustainable chemical synthesis.
Pharmacophore Modeling: The structure of this compound can serve as a starting point for pharmacophore modeling and virtual screening to identify potential biological targets. unina.itnih.govnih.govwustl.edu By defining the key chemical features required for binding to a specific receptor or enzyme, new and more potent drug candidates can be designed.
Conclusion and Future Academic Perspectives
Summary of Key Academic Contributions and Findings
While dedicated research publications on (3-Bromo-5-chloro-2-methoxyphenyl)methanol are not prominent, its value is inferred from its chemical structure and its availability as a research chemical. The key academic contribution of this molecule is its inherent potential as a versatile synthetic intermediate.
The primary findings related to this compound are currently confined to its fundamental characterization data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 871339-17-2 |
| Molecular Formula | C₈H₈BrClO₂ |
| Molecular Weight | 251.50 g/mol |
| Key Structural Features | - Polysubstituted Benzene (B151609) Ring- Benzyl (B1604629) Alcohol Moiety (-CH₂OH)- Methoxy (B1213986) Group (-OCH₃)- Two distinct Halogen Atoms (Bromine, Chlorine) |
The academic significance of this compound lies in the strategic placement of its functional groups. The benzyl alcohol group is a classic precursor for aldehydes, carboxylic acids, or halides, and can participate in esterification and etherification reactions. The methoxy group acts as a steric and electronic director for further electrophilic aromatic substitution, should conditions allow. Most importantly, the presence of both bromine and chlorine atoms on the same aromatic ring presents a valuable opportunity for sequential and regioselective cross-coupling reactions, a cornerstone of modern organic synthesis.
Unaddressed Challenges and Opportunities in this compound Research
The nascent state of research into this compound presents both clear challenges and exciting opportunities for the academic community.
Unaddressed Challenges:
Optimized Synthesis: A significant hurdle is the lack of a well-documented, high-yield, and scalable synthesis protocol in peer-reviewed literature. Developing an efficient route from readily available starting materials is the first critical step toward unlocking its potential.
Regioselective Functionalization: The primary challenge is achieving selective reactivity at the C-Br versus the C-Cl bond. Due to the higher reactivity of aryl bromides over chlorides in many catalytic systems (e.g., Suzuki, Heck, Sonogashira couplings), selective functionalization at the bromine position is feasible. However, developing catalytic systems that can reverse this selectivity or functionalize the C-Cl bond without affecting the C-Br bond remains a complex synthetic problem.
Steric Hindrance: The ortho-methoxy group, while electronically useful, imparts significant steric hindrance around the benzyl alcohol and the C-Br bond. This could impede the approach of bulky reagents or catalysts, potentially lowering reaction yields or requiring more forcing conditions.
Opportunities for Future Research:
Methodology Development: The compound is an ideal substrate for developing and testing new catalytic methods for regioselective cross-coupling. Research could focus on catalysts that exhibit high selectivity for bromine or chlorine, or on one-pot sequential couplings that exploit the differential reactivity.
Medicinal Chemistry Scaffolding: Polysubstituted halogenated aromatic cores are prevalent in pharmaceuticals. This compound serves as a ready-made scaffold for the synthesis of novel compound libraries. The alcohol "handle" can be used to attach the scaffold to other fragments, while the halogen atoms provide sites for introducing diversity elements to probe structure-activity relationships (SAR).
Materials Science Applications: The rigid, functionalized aromatic structure could be a precursor for novel organic materials. For example, it could be used to synthesize specialized ligands for metal-organic frameworks (MOFs), monomers for conductive polymers, or components of organic light-emitting diodes (OLEDs) where halogen atoms can tune electronic properties.
Broader Impact on Fundamental Organic Chemistry and Related Fields
The exploration of this compound and its derivatives is poised to have a broader impact beyond its own specific applications. A systematic study of its reactivity would contribute valuable data to the fundamental understanding of electronic and steric effects in catalysis. Successfully differentiating the two halogen atoms would provide a practical case study that could inform synthetic strategies for other complex, polyhalogenated molecules.
In medicinal chemistry, the availability of this building block could streamline the synthesis of complex drug candidates, potentially reducing the time and cost of preclinical discovery phases. By providing a novel, three-dimensional scaffold, it could lead to the discovery of molecules with new biological activities. Similarly, in materials science, its incorporation into new materials could lead to enhanced thermal, optical, or electronic properties, driven by its unique combination of functional groups. Ultimately, the thorough investigation of this currently obscure compound represents a microcosm of chemical research: an opportunity to advance fundamental knowledge while simultaneously creating tools for applied science.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aldehydes |
| Carboxylic acids |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Bromo-5-chloro-2-methoxyphenyl)methanol, and how do reaction conditions influence yield?
- Methodology :
- Bromination : Start with 5-chloro-2-methoxybenzyl alcohol. Use brominating agents like N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C to introduce bromine at the meta position .
- Reduction : If starting from an aldehyde precursor (e.g., 3-bromo-5-chloro-2-methoxybenzaldehyde), reduce with NaBH₄ in methanol under inert atmosphere to form the methanol group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy at δ ~3.8 ppm) .
- FT-IR : Peaks at ~3200–3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O of methoxy), and 500–600 cm⁻¹ (C-Br/C-Cl) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL software .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) due to halogenated aromatic toxicity.
- Work in a fume hood to avoid inhalation; halogenated phenols can release toxic fumes under heat .
Advanced Research Questions
Q. How does the bromine substituent influence nucleophilic aromatic substitution (NAS) reactivity in this compound?
- Mechanistic Insights :
- Bromine’s strong electron-withdrawing effect activates the ring for NAS. Substitution occurs preferentially at the para position to the bromine.
- Example: React with NaN₃ in DMF at 80°C to yield azide derivatives, useful in click chemistry .
- Data Contradictions : Some studies report competing elimination pathways under basic conditions. Optimize pH and solvent (e.g., DMF > DMSO) to favor substitution .
Q. What strategies optimize the oxidation of the methanol group to a carboxylic acid?
- Experimental Design :
- Stepwise Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to first oxidize -CH₂OH to -CHO, then to -COOH. Monitor intermediates via TLC .
- Alternative : TEMPO/NaOCl system in acetonitrile-water for greener oxidation, achieving >80% yield .
- Challenges : Over-oxidation may degrade the aromatic ring. Control stoichiometry and reaction time .
Q. How can crystallographic data resolve conflicting reports on this compound’s molecular conformation?
- Approach :
- Grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL-2018 .
- Compare torsion angles (e.g., methoxy vs. bromine orientation) with DFT-calculated geometries to validate experimental data .
Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs show anticancer potential?
- Protocol Suggestions :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), using IC₅₀ values to compare with analogs like (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol .
- Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Contradictions and Recommendations
- Synthesis Yield Variability : Discrepancies in bromination efficiency (60–85% yields) may stem from starting material purity or residual moisture. Use anhydrous conditions and recrystallize precursors .
- Biological Activity : While halogen bonding is theorized to enhance target binding (), empirical validation via X-ray co-crystallography is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
